molecular formula C14H15NO4 B14627739 7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran CAS No. 56897-32-6

7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran

Cat. No.: B14627739
CAS No.: 56897-32-6
M. Wt: 261.27 g/mol
InChI Key: FROYOUDAGNGVHI-UHFFFAOYSA-N
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Description

7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran: is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a hex-5-en-1-yloxy group and a nitro group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and suitable reagents.

    Introduction of the Nitro Group: Nitration of the benzofuran core is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.

    Attachment of the Hex-5-en-1-yloxy Group: The final step involves the etherification of the nitrobenzofuran with hex-5-en-1-ol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hex-5-en-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride for nitro group reduction.

    Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic aromatic substitution.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzofurans.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Serves as a model compound for studying various organic reactions.

Biology:

    Biological Activity Studies: Investigated for potential biological activities, including antimicrobial and anticancer properties.

Medicine:

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran depends on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

    7-[(Hex-5-en-1-yl)oxy]-2-amino-1-benzofuran: Similar structure but with an amino group instead of a nitro group.

    7-[(Hex-5-en-1-yl)oxy]-2-chloro-1-benzofuran: Similar structure but with a chloro group instead of a nitro group.

Uniqueness:

  • The presence of the nitro group in 7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its amino or chloro analogs.
  • The hex-5-en-1-yloxy group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potential applications in various fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

56897-32-6

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

7-hex-5-enoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C14H15NO4/c1-2-3-4-5-9-18-12-8-6-7-11-10-13(15(16)17)19-14(11)12/h2,6-8,10H,1,3-5,9H2

InChI Key

FROYOUDAGNGVHI-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-]

Origin of Product

United States

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